4-Amino-1-naphthalenecarbonitrile

Catalog No.
S1894198
CAS No.
58728-64-6
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-naphthalenecarbonitrile

CAS Number

58728-64-6

Product Name

4-Amino-1-naphthalenecarbonitrile

IUPAC Name

4-aminonaphthalene-1-carbonitrile

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2

InChI Key

LUSIZUFVMKYWGX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C#N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C#N
  • Organic Synthesis

    The nitrile group (C≡N) and amine group (NH₂) in 4-Amino-1-naphthalenecarbonitrile are both reactive functional groups commonly used in organic synthesis. The nitrile group can be converted to various other functional groups, such as carboxylic acids or amides, while the amine group can participate in condensation reactions to form complex molecules. This versatility suggests 4-Amino-1-naphthalenecarbonitrile could be a valuable building block for synthesizing new molecules with desired properties [].

  • Pharmaceutical Research

    Naphthalene derivatives, including those with amine and nitrile functionalities, have been explored for their potential biological activities []. 4-Amino-1-naphthalenecarbonitrile's structure shares some similarities with known bioactive molecules, and researchers might investigate it for potential applications in drug discovery. However, there's limited information on any specific studies involving this compound.

  • Material Science

    Aromatic molecules with nitrile groups can be used in the development of new materials like organic electronics or functional polymers. The combination of the aromatic naphthalene ring and the functional groups in 4-Amino-1-naphthalenecarbonitrile might be of interest for researchers exploring novel materials with specific electronic or physical properties.

Molecular Structure Analysis

The key feature of 4-Amino-1-naphthalenecarbonitrile is the combination of an electron-donating amino group and an electron-withdrawing cyano group attached to the same aromatic ring. This creates a polar molecule with potential for various interactions in chemical reactions []. The presence of the aromatic ring system also contributes to stability due to resonance delocalization of electrons.


Chemical Reactions Analysis

  • Nucleophilic substitution: The amino group can act as a nucleophile, reacting with suitable electrophiles.
  • Condensation reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
  • Reduction: The cyano group can potentially be reduced to a primary amine group under appropriate conditions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the presence of the aromatic ring system.
  • Melting point: Expected to be relatively high due to the aromatic ring and the cyano group.
  • Boiling point: Expected to be high due to the aromatic ring and the cyano group.
  • Solubility: Likely moderately soluble in organic solvents and insoluble in water due to the hydrophobic nature of the aromatic ring system.

XLogP3

2.2

Melting Point

175.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58728-64-6

Wikipedia

1-Naphthalenecarbonitrile, 4-amino-

Dates

Modify: 2023-08-16

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